molecular formula C10H20ClI B3053951 1-Chloro-10-iododecane CAS No. 57152-87-1

1-Chloro-10-iododecane

Cat. No.: B3053951
CAS No.: 57152-87-1
M. Wt: 302.62 g/mol
InChI Key: YJMLTXCVCADMHF-UHFFFAOYSA-N
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Description

1-Chloro-10-iododecane is an organic compound with the molecular formula C10H20ClI . It is a colorless liquid at room temperature and is primarily used as a reagent and intermediate in organic synthesis . The compound is characterized by the presence of both chlorine and iodine atoms attached to a decane backbone, making it a versatile molecule in various chemical reactions.

Chemical Reactions Analysis

1-Chloro-10-iododecane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of both chlorine and iodine atoms.

    Reduction Reactions: The iodine atom can be reduced to form 1-chlorodecane.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-10-iododecane has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Chloro-10-iododecane exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of both chlorine and iodine atoms allows it to act as a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

1-Chloro-10-iododecane can be compared with other similar compounds, such as:

The presence of both chlorine and iodine atoms in this compound makes it unique and more versatile in chemical reactions compared to its counterparts.

Properties

IUPAC Name

1-chloro-10-iododecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClI/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMLTXCVCADMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCI)CCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472251
Record name 1-CHLORO-10-IODODECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57152-87-1
Record name 1-CHLORO-10-IODODECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-10-iododecane
Reactant of Route 2
1-Chloro-10-iododecane
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1-Chloro-10-iododecane
Reactant of Route 4
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1-Chloro-10-iododecane
Reactant of Route 5
1-Chloro-10-iododecane
Reactant of Route 6
1-Chloro-10-iododecane

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